molecular formula C8H6BrFO B1280888 4-Bromo-5-fluoro-2-methylbenzaldehyde CAS No. 861928-26-9

4-Bromo-5-fluoro-2-methylbenzaldehyde

Cat. No. B1280888
CAS RN: 861928-26-9
M. Wt: 217.03 g/mol
InChI Key: XTCHJHTWCZHFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methylbenzaldehyde is a compound with the CAS Number: 861928-26-9 . It has a molecular weight of 217.04 . The IUPAC name for this compound is 4-bromo-5-fluoro-2-methylbenzaldehyde . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-fluoro-2-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-5-fluoro-2-methylbenzaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Reactions at the Benzylic Position

“4-Bromo-5-fluoro-2-methylbenzaldehyde” can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions . Depending on the nature of the substituent at the benzylic position, these reactions can follow either an SN1 or SN2 pathway .

Free Radical Substitution Reactions

“4-Bromo-5-fluoro-2-methylbenzaldehyde” can also undergo free radical substitution reactions . These reactions involve the replacement of a hydrogen atom at the benzylic position with a bromine atom .

Use in Synthesis of Other Compounds

This compound can be used as a starting material in the synthesis of other organic compounds . Its bromo and fluoro substituents make it a versatile reagent in organic synthesis .

Carbonylative Stille Couplings

“4-Bromo-5-fluoro-2-methylbenzaldehyde” can be involved in carbonylative Stille couplings . This is a type of cross-coupling reaction that combines an organotin compound with an organic halide in the presence of a palladium catalyst .

Knoevenagel Condensation

This compound can participate in Knoevenagel condensation reactions . This is a type of condensation reaction that involves the reaction of an aldehyde or ketone with an active methylene or methine compound in the presence of a base .

Cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters

“4-Bromo-5-fluoro-2-methylbenzaldehyde” can be used in the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters . This reaction involves the formation of a cyclic compound from a linear precursor .

Imination and Oxidative Heterocyclization/Carbonylation

This compound can be involved in imination and oxidative heterocyclization/carbonylation reactions . These reactions involve the formation of imines and heterocyclic compounds, respectively .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHJHTWCZHFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479679
Record name 4-Bromo-5-fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-methylbenzaldehyde

CAS RN

861928-26-9
Record name 4-Bromo-5-fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-fluoro-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-fluoro-2-methylbenzaldehyde
Reactant of Route 3
4-Bromo-5-fluoro-2-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-fluoro-2-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-fluoro-2-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-fluoro-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.